1-Cyano-3-phenylprop-2-en-1-yl acetate
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Overview
Description
1-Cyano-3-phenylprop-2-en-1-yl acetate is a chemical compound with the molecular formula C12H11NO2. It is an acetate ester derived from the condensation of cinnamyl alcohol with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-3-phenylprop-2-en-1-yl acetate can be synthesized through the esterification of cinnamyl alcohol with acetic acid. The reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions involve heating the reactants under reflux to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-3-phenylprop-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of cinnamic acid or benzaldehyde.
Reduction: Formation of cinnamyl alcohol or phenylpropylamine.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
1-Cyano-3-phenylprop-2-en-1-yl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Cyano-3-phenylprop-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Cinnamyl acetate: An acetate ester with a similar structure but without the cyano group.
Cinnamyl alcohol: The alcohol precursor used in the synthesis of 1-Cyano-3-phenylprop-2-en-1-yl acetate.
Phenylpropylamine: A reduction product of the compound with amine functionality.
Uniqueness: this compound is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
79265-03-5 |
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Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(1-cyano-3-phenylprop-2-enyl) acetate |
InChI |
InChI=1S/C12H11NO2/c1-10(14)15-12(9-13)8-7-11-5-3-2-4-6-11/h2-8,12H,1H3 |
InChI Key |
RFWLNUBUIPCBII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C=CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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